2-(2,2-difluoroethanesulfonyl)acetic acid
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Overview
Description
2-(2,2-Difluoroethanesulfonyl)acetic acid is an organic compound with the molecular formula C4H6F2O4S. It is known for its unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of two fluorine atoms and a sulfonyl group attached to an acetic acid moiety, making it a valuable reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethanesulfonyl)acetic acid typically involves the reaction of fluorosulfonyl fluoride (FSO2F) with difluoroacetic acid (CH2F2COOH). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{FSO}_2\text{F} + \text{CH}_2\text{F}_2\text{COOH} \rightarrow \text{FSO}_2\text{CF}_2\text{COOH} ]
The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through distillation or crystallization, followed by drying and packaging for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethanesulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various alkyl or aryl derivatives .
Scientific Research Applications
2-(2,2-Difluoroethanesulfonyl)acetic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing difluoromethyl groups into organic molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting enzymes or receptors that interact with fluorinated compounds.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroethanesulfonyl)acetic acid involves its ability to act as a source of difluorocarbene (CF2). The difluorocarbene intermediate can react with various nucleophiles, leading to the formation of difluoromethylated products. This reactivity is exploited in organic synthesis to introduce difluoromethyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethanesulfonyl)benzoic acid
- 2-(2,2-Difluoroethanesulfonyl)propionic acid
- 2-(2,2-Difluoroethanesulfonyl)butyric acid
Uniqueness
2-(2,2-Difluoroethanesulfonyl)acetic acid is unique due to its specific combination of a difluoromethyl group and a sulfonyl group attached to an acetic acid moiety. This structure imparts distinct reactivity and properties, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
2-(2,2-difluoroethylsulfonyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O4S/c5-3(6)1-11(9,10)2-4(7)8/h3H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPIQECPLXVXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)S(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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